3-(4-methoxybenzenesulfonyl)-1-[4-(thiophen-3-yl)benzoyl]azetidine
Description
Properties
IUPAC Name |
[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]-(4-thiophen-3-ylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4S2/c1-26-18-6-8-19(9-7-18)28(24,25)20-12-22(13-20)21(23)16-4-2-15(3-5-16)17-10-11-27-14-17/h2-11,14,20H,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQPYDWMBYYOSAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)C3=CC=C(C=C3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxybenzenesulfonyl)-1-[4-(thiophen-3-yl)benzoyl]azetidine typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Methoxybenzenesulfonyl Intermediate: This step involves the sulfonylation of 4-methoxybenzene using benzenesulfonyl chloride in the presence of a base such as pyridine.
Preparation of the Thiophenyl Intermediate: The thiophenyl group can be introduced through a Friedel-Crafts acylation reaction using thiophene and an appropriate acyl chloride.
Azetidine Ring Formation: The azetidine ring can be formed via a cyclization reaction involving an appropriate amine and a halogenated precursor.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxybenzenesulfonyl)-1-[4-(thiophen-3-yl)benzoyl]azetidine can undergo various types of chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-(4-methoxybenzenesulfonyl)-1-[4-(thiophen-3-yl)benzoyl]azetidine has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Materials Science: The unique combination of functional groups makes this compound suitable for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 3-(4-methoxybenzenesulfonyl)-1-[4-(thiophen-3-yl)benzoyl]azetidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors through various binding interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking . The azetidine ring can provide rigidity to the molecule, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be categorized based on three key features: core heterocycle , sulfonyl substituents , and aromatic substituents . Below is a detailed analysis of its similarities and distinctions with compounds from the provided evidence.
Core Heterocycle: Azetidine vs. Piperazine/Thiazolidine
- Azetidine Derivatives () : Azetidine’s small ring size imposes high ring strain and rigidity, which may enhance binding affinity but reduce metabolic flexibility compared to five- or six-membered heterocycles. For example, azetidin-2-one derivatives synthesized in exhibit distinct reactivity due to the strained β-lactam-like structure .
- Thiazolidine Derivatives () : Thiazolidines (e.g., 2-(4-methylphenyl)-3-[(4-methylphenyl)sulfonyl]-1,3-thiazolidine) incorporate sulfur, which can alter electronic properties and redox stability compared to nitrogen-dominant azetidines .
Sulfonyl Substituents
- 4-Methylbenzenesulfonyl () : The methyl group in 3-(4-methylbenzene-1-sulfonyl)-2-(4-methylphenyl)-1,3-thiazolidine increases lipophilicity, which might favor membrane permeability but reduce aqueous solubility .
- Non-sulfonyl analogs (): Azetidin-2-one derivatives in lack sulfonyl groups, relying instead on carbonyl or hydrazide functionalities for reactivity, which may limit their stability in physiological environments .
Aromatic Substituents
- 4-Methylphenyl () : Simple methyl-substituted aryl groups, as in , prioritize hydrophobicity over electronic modulation, which may limit versatility in drug-target interactions .
Comparative Data Table
Research Implications and Limitations
While direct comparative pharmacological or pharmacokinetic data for the target compound are absent in the provided evidence, structural analysis suggests:
The azetidine core may offer advantages in binding specificity over piperazine or thiazolidine derivatives .
The 4-methoxybenzenesulfonyl group could balance solubility and stability better than non-polar analogs (e.g., ) .
Thiophene’s electronic richness may provide unique target engagement compared to CF₃ or methyl groups .
Further experimental studies are required to validate these hypotheses, particularly focusing on synthesis scalability (as in ) and biological activity screening.
Biological Activity
3-(4-Methoxybenzenesulfonyl)-1-[4-(thiophen-3-yl)benzoyl]azetidine is a compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of cancer treatment and antiviral applications. This article reviews the biological activity of this compound, drawing from various studies and research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : CHNOS
- Molecular Weight : 336.38 g/mol
The structural features include a methoxybenzenesulfonyl group and a thiophen-3-yl benzoyl moiety, which are crucial for its biological activity.
Anticancer Activity
Recent studies have demonstrated that azetidine derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Tests : The compound has shown selective cytotoxicity towards cancer cells compared to normal cells. In vitro studies indicated that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and K-562 (leukemia) through mechanisms involving caspase activation and modulation of Bcl-2 family proteins .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 25 | Apoptosis via caspase activation |
| K-562 | 30 | Cell cycle arrest at G2/M phase |
Antiviral Activity
The compound has also been evaluated for its antiviral properties. Preliminary screenings suggested moderate activity against several viruses, with specific efficacy noted against human coronavirus strains. The estimated effective concentration (EC50) values were as follows:
| Virus Type | EC50 (µM) | Reference Drug EC50 (µM) |
|---|---|---|
| Coronavirus (229E) | 45 | Ribavirin 112 |
| Influenza A (H1N1) | 12 | Oseltamivir 10 |
These findings highlight the compound's potential as a candidate for further antiviral development .
The biological activity of this azetidine derivative can be attributed to several mechanisms:
- Induction of Apoptosis : The compound activates intrinsic apoptotic pathways, leading to cell death in malignant cells .
- Cell Cycle Arrest : It causes cell cycle disruption, particularly at the G2/M checkpoint, which is critical for cancer therapy .
- Antiviral Mechanisms : The antiviral effects may involve interference with viral replication processes, although detailed mechanisms remain to be fully elucidated.
Case Studies
A notable case study involved the synthesis and evaluation of various azetidine derivatives, including the target compound. Researchers reported that compounds with similar structural motifs consistently displayed promising anticancer and antiviral activities. For example, derivatives containing methoxy and thiophene groups were particularly effective against breast cancer cell lines .
Q & A
What are the recommended synthetic routes for 3-(4-methoxybenzenesulfonyl)-1-[4-(thiophen-3-yl)benzoyl]azetidine?
Answer:
The synthesis typically involves multi-step organic reactions, including:
- Condensation : Reacting a thiophene-substituted benzaldehyde derivative with a sulfonamide precursor under basic conditions to form intermediate Schiff bases.
- Cyclization : Using chloroacetic acid or similar reagents to cyclize intermediates into the azetidine core.
- Sulfonation : Introducing the 4-methoxybenzenesulfonyl group via reaction with benzenesulfonyl chloride under controlled pH (e.g., sodium acetate buffer).
Key optimization steps include refluxing in polar aprotic solvents (e.g., DMF) and purification via recrystallization or column chromatography .
Which spectroscopic techniques are critical for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the azetidine ring structure, sulfonyl group position, and thiophene substitution patterns.
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- Infrared Spectroscopy (IR) : Identifies sulfonyl (S=O) and carbonyl (C=O) stretching vibrations.
Cross-referencing with PubChem data ensures structural consistency .
What initial biological screening assays are appropriate for evaluating its bioactivity?
Answer:
- Antimicrobial Assays : Disk diffusion or microdilution against Gram-positive/negative bacteria and fungi.
- Anticancer Screening : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity.
- Enzyme Inhibition : Target-specific assays (e.g., kinase or protease inhibition) based on structural analogs .
How can reaction conditions be optimized to improve synthetic yield?
Answer:
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) while maintaining >85% yield .
- Flow Chemistry : Enables precise control of temperature and reagent mixing, minimizing side products .
- Design of Experiments (DoE) : Statistical models (e.g., factorial design) identify optimal molar ratios and solvent systems .
How can researchers resolve contradictions in reported biological activity data?
Answer:
- Substituent Analysis : Compare analogs with varying substituents (e.g., methoxy vs. hydroxyl groups) to isolate activity drivers. For example, hydroxyl groups enhance solubility but may reduce membrane permeability .
- Orthogonal Assays : Validate results using independent methods (e.g., fluorescence-based assays vs. colorimetric readouts) .
What strategies mitigate impurities during large-scale synthesis?
Answer:
- Chromatographic Purification : Use gradient elution in HPLC to separate sulfonyl-byproducts.
- Controlled Reaction Atmospheres : Inert gas (N2/Ar) prevents oxidation of thiophene moieties.
- Flow Reactors : Minimize thermal degradation by maintaining isothermal conditions .
How do substituent modifications influence solubility and formulation?
Answer:
- Hydrophilic Groups : Hydroxyl or carboxyl substitutions improve aqueous solubility but may require pH-adjusted buffers for stability.
- Lipophilic Groups : Long alkyl chains (e.g., dodecyl) enhance membrane permeability but reduce solubility in polar solvents.
- Formulation Optimization : Nanoemulsions or cyclodextrin complexes address solubility-bioavailability trade-offs .
What experimental designs elucidate the compound’s mechanism of action?
Answer:
- Kinetic Studies : Monitor time-dependent enzyme inhibition (e.g., IC50 shifts under varying substrate concentrations).
- Isotopic Labeling : Use 14C-labeled analogs to track metabolic pathways in cellular models.
- Molecular Docking : Predict binding modes to targets like tyrosine kinases or GPCRs, validated by mutagenesis studies .
How can structure-activity relationship (SAR) studies be enhanced computationally?
Answer:
- QSAR Models : Correlate electronic (e.g., Hammett constants) or steric descriptors with bioactivity data.
- Molecular Dynamics Simulations : Assess binding stability in lipid bilayers or protein active sites.
- Fragment-Based Design : Deconstruct the molecule to identify critical pharmacophores (e.g., sulfonyl-azetidine core) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
